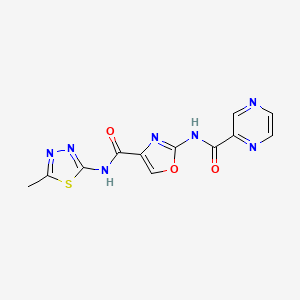

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N7O3S/c1-6-18-19-12(23-6)17-10(21)8-5-22-11(15-8)16-9(20)7-4-13-2-3-14-7/h2-5H,1H3,(H,15,16,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIXSWQKVOUGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 5-methyl-1,3,4-thiadiazole with various carboxamides and oxazoles. The synthesis typically employs methods such as thioetherification and coupling reactions to achieve the desired structural configuration. The molecular structure features a thiadiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| IVc | MCF-7 | 1.47 | Induces apoptosis through caspase activation |

| 4e | HepG2 | 10.10 | Cell cycle arrest at S and G2/M phases |

| 4i | MCF-7 | 2.32 | Increases Bax/Bcl-2 ratio leading to apoptosis |

These compounds exhibit broad-spectrum activity against several cancer types, indicating their potential as therapeutic agents in oncology .

2.2 Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives of thiadiazoles show effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods:

| Compound | Bacteria Type | MIC (μg/mL) |

|---|---|---|

| 5-Methyl Thiadiazole Derivative | Staphylococcus aureus | 50 |

| 5-Methyl Thiadiazole Derivative | Escherichia coli | 100 |

These findings suggest that the compound may serve as a foundation for developing new antibiotics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Anticancer Mechanism : The compound induces apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio, which regulates mitochondrial pathways involved in cell death.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.

4. Case Studies

Several case studies have investigated the efficacy of thiadiazole derivatives:

- Study on MCF-7 Cells : A derivative showed an IC50 value of 1.47 μM, indicating potent activity against breast cancer cells. The study concluded that structural modifications significantly enhance anticancer properties.

- HepG2 Cell Line Analysis : Another study demonstrated that specific substitutions on the thiadiazole ring led to enhanced selectivity for cancerous cells over normal cells, highlighting the importance of molecular design in drug development.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exhibit significant anticancer properties. For instance, compounds in the same family have been tested for their efficacy against various cancer cell lines, including leukemia and carcinoma cells. The mechanism often involves the inhibition of Polymerase Theta (Polθ), which is crucial for DNA repair in cancer cells, leading to increased sensitivity to chemotherapeutic agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activities against a range of pathogens. Research indicates that derivatives containing the thiadiazole moiety possess potent antibacterial effects, making them candidates for developing new antibiotics . The structure allows for interactions with bacterial enzymes or cell membranes, disrupting vital processes.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of certain kinases and polymerases that play roles in cancer progression and microbial resistance .

Modulation of Receptor Activity

Research suggests that compounds with similar structures can modulate receptor activity, particularly muscarinic receptors, which are implicated in various neurological disorders. This modulation can lead to therapeutic effects in conditions such as Alzheimer's disease and other tauopathies .

Case Studies and Research Findings

Comparison with Similar Compounds

Thiadiazole-Based Sulfonamide and Carboxamide Derivatives

Key Examples :

- AL56, AL106, AL107, AL109 : These benzenesulfonamide derivatives share the 5-methyl-1,3,4-thiadiazol-2-yl group but differ in substituents. For instance, AL56 incorporates a trioxotetrahydro-pyrimidinylidene hydrazinyl group, while AL107 features an indenylidene hydrazinyl moiety. These compounds exhibit anti-glioblastoma (GBM) activity, with structural variations influencing potency and selectivity .

- Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide): Replacing the methyl group with ethyl enhances cytotoxicity in cancer cell lines (IC₅₀ = 8.2 µM vs. 12.4 µM for methyl analog 4j), highlighting the role of alkyl chain length in bioactivity .

Structural Insights :

Thiadiazole-Oxazole Hybrids

Example :

- N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline : This compound combines oxadiazole and pyrazole rings. Unlike the target molecule’s oxazole-pyrazine system, its oxadiazole moiety exhibits shorter C–O bonds (1.31–1.35 Å) due to conjugation, which may alter binding kinetics in biological targets .

Thiadiazole-Pyrazine Analogs

Example :

- MK-8189 (PDE10A inhibitor): Contains a (5-methyl-1,3,4-thiadiazol-2-yl)methyl group linked to a pyrimidine-pyridine system. The target compound’s pyrazine moiety may offer improved solubility over MK-8189’s methoxypyridine group .

Pharmacokinetic Considerations :

Data Tables

Table 1: Physical Properties of Selected Thiadiazole Derivatives

Q & A

Q. What are the key steps in synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves sequential coupling of thiadiazole, oxazole, and pyrazine moieties. Key steps include:

- Thiadiazole core formation : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with a carbonyl source under reflux conditions in acetonitrile or DMF .

- Oxazole functionalization : Introducing the pyrazine-2-carboxamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Use multi-spectroscopic and chromatographic techniques:

- NMR : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR) .

- IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole/oxazole ring vibrations .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion validation .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What initial biological screening approaches are recommended?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets, given the carboxamide’s hydrogen-bonding potential .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent selection : Replace DMF with THF or acetonitrile to reduce side reactions .

- Catalyst tuning : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations) .

- Structural analogs : Compare activity of derivatives (e.g., pyrazine vs. pyridine substitutions) to identify critical pharmacophores .

- Target profiling : Use SPR (surface plasmon resonance) to measure binding affinities for suspected targets (e.g., topoisomerase II) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

- QSAR : Train models on IC₅₀ data from analogs to predict activity of new derivatives .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional group modulation : Replace pyrazine with quinoxaline to test π-π stacking effects .

- Bioisosteric substitution : Swap thiadiazole with 1,2,4-triazole and compare solubility/activity .

- Table : Key analogs and their biological profiles

| Derivative Structure | Anticancer IC₅₀ (µM) | LogP |

|---|---|---|

| Pyrazine-carboxamide (target) | 1.2 ± 0.3 | 2.1 |

| Pyridine-carboxamide | 5.8 ± 0.9 | 1.8 |

| Thiadiazole-free analog | >50 | 3.5 |

Q. How to assess stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via HPLC .

- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for oral formulations) .

- Light sensitivity : Accelerated UV exposure (ICH Q1B guidelines) with LC-MS to identify photodegradants .

Q. What mechanistic insights explain regioselectivity in cyclization steps?

- Methodological Answer :

- DFT calculations : Compare activation energies for 5- vs. 2-position cyclization using Gaussian09 .

- Kinetic monitoring : Use in-situ IR to track intermediate formation during iodine-mediated cyclization in DMF .

- Leaving group effects : Test bromo vs. chloro substituents on reaction rate and product distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.